molecular formula C21H19N3OS B11514073 (6Z)-6-benzylidene-3-(4-tert-butylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-benzylidene-3-(4-tert-butylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11514073
M. Wt: 361.5 g/mol
InChI Key: LFVAVODQMNEHCO-LGMDPLHJSA-N
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Description

(6Z)-3-(4-TERT-BUTYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolothiazoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(4-TERT-BUTYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazolothiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(4-TERT-BUTYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in an aqueous or organic solvent at elevated temperatures.

    Reduction: Conducted in an inert atmosphere, often in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Conditions vary depending on the specific reaction but often involve catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-3-(4-TERT-BUTYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, (6Z)-3-(4-TERT-BUTYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-3-(4-TERT-BUTYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiazoles: Other compounds in this class share similar structural features and biological activities.

    Benzothiazoles: These compounds have a similar thiazole ring but differ in their substitution patterns and biological properties.

    Thiazolylhydrazones: These compounds also contain a thiazole ring and exhibit diverse biological activities.

Uniqueness

(6Z)-3-(4-TERT-BUTYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE stands out due to its unique combination of a triazole and thiazole ring, along with specific substituents that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

(6Z)-6-benzylidene-3-(4-tert-butylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C21H19N3OS/c1-21(2,3)16-11-9-15(10-12-16)18-22-23-20-24(18)19(25)17(26-20)13-14-7-5-4-6-8-14/h4-13H,1-3H3/b17-13-

InChI Key

LFVAVODQMNEHCO-LGMDPLHJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4)/S3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4)S3

Origin of Product

United States

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